5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a 1,2,3-triazole moiety bearing a 5-chloro-2-methoxyphenyl substituent. The triazole ring is further substituted with a methyl group at the 5-position. Its molecular formula is C₂₀H₁₆ClN₅O₂, with an average mass of 393.83 g/mol.
Properties
IUPAC Name |
5-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-4-6-13(7-5-11)18-21-19(27-23-18)17-12(2)25(24-22-17)15-10-14(20)8-9-16(15)26-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYTVQKWYBPJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound that incorporates a triazole and oxadiazole moiety. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5O |
| Molecular Weight | 427.8 g/mol |
| CAS Number | 941906-80-5 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole functionalities exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a study evaluating similar triazole derivatives, compounds demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated aromatic groups in the structure enhances the interaction with microbial cell membranes, contributing to its efficacy.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The inclusion of the oxadiazole moiety in the compound may enhance its ability to inhibit tumor cell proliferation. A related study highlighted that compounds with similar structural frameworks exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, facilitating binding to enzymes and receptors involved in disease pathways . For instance, some derivatives have been reported to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of several triazole derivatives against common pathogens. The compound demonstrated significant activity against Escherichia coli and Bacillus subtilis, with MIC values comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazoles containing similar moieties were synthesized and evaluated for their antibacterial activity. The results indicated that certain derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
In one study, compounds derived from 5-chloro-2-methoxybenzohydrazide were tested for their antibacterial properties. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . The presence of the triazole ring is believed to enhance the antibacterial efficacy by interfering with bacterial cell wall synthesis.
Anticancer Activity
The anticancer properties of oxadiazole derivatives have also been extensively studied. Research has demonstrated that compounds with similar structural features are capable of inducing apoptosis in cancer cells. For example, studies involving 1,3,4-oxadiazoles have shown promising results in inhibiting the growth of glioblastoma cell lines .
In vitro cytotoxic assays have indicated that specific derivatives can significantly reduce cell viability in cancer models. The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent apoptosis .
Case Study 1: Antibacterial Evaluation
A recent study synthesized a series of 1,3,4-oxadiazoles and evaluated their antibacterial activity against various pathogens. The compound 4b , which shares structural similarities with the target compound, showed notable antibacterial effects with MIC values ranging from 22.4 to 30.0 µg/mL against several strains including Klebsiella pneumoniae and Bacillus subtilis . This highlights the potential for developing new antibacterial agents from oxadiazole derivatives.
Case Study 2: Anticancer Efficacy
In another research effort focused on anticancer activity, a derivative similar to the target compound was tested against glioblastoma cell lines. The study utilized a combination of cytotoxic assays and colony formation assays to assess efficacy. Results indicated that selected compounds significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
Summary of Applications
| Application | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development. |
| Anticancer | Induces apoptosis in cancer cells; shows promise in targeting glioblastoma and other cancers. |
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a class of 1,2,4-oxadiazole-triazole hybrids. Key analogs include:
Key Observations :
Crystallographic and Conformational Analysis
- Isostructural Analogs : Compounds 4 and 5 () share isostructural features with the target compound but differ in halogen substituents (Cl vs. F). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The chloro-substituted analog (Compound 4) exhibits tighter crystal packing due to stronger Cl···Cl interactions compared to F···F .
- Planarity : The target compound’s triazole and oxadiazole rings are nearly coplanar, similar to analogs in and . However, perpendicular orientation of substituents (e.g., fluorophenyl in ) disrupts planarity, affecting π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
